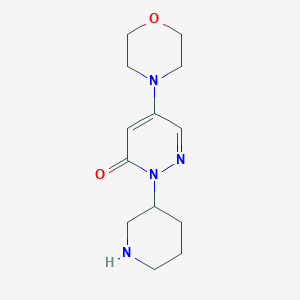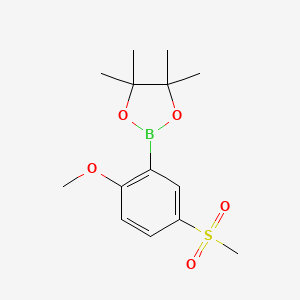
(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl 2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines a pyrimidine derivative with a chromene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine derivative, which is then coupled with the chromene carboxylate.
-
Pyrimidine Derivative Synthesis
Starting Materials: Urea, acetylacetone, and an appropriate aldehyde.
Reaction Conditions: These materials are typically reacted under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid.
-
Chromene Carboxylate Synthesis
Starting Materials: Salicylaldehyde and malonic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium ethoxide as a base.
-
Coupling Reaction
- The pyrimidine derivative is then reacted with the chromene carboxylate under mild heating conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The pyrimidine ring is a common motif in many biologically active molecules, making this compound a valuable scaffold for drug discovery.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential anti-cancer and anti-inflammatory properties. The chromene moiety is known for its antioxidant activity, which can be beneficial in various therapeutic contexts.
Industry
In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
作用机制
The mechanism of action of (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The chromene moiety can scavenge free radicals, providing antioxidant effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes involved in DNA replication or repair.
Receptors: It may bind to specific receptors, modulating their activity.
Pathways: The antioxidant properties can influence oxidative stress pathways, reducing cellular damage.
相似化合物的比较
Similar Compounds
- (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl benzoate
- (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl 2H-pyran-3-carboxylate
Uniqueness
Compared to similar compounds, (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl 2H-chromene-3-carboxylate stands out due to its combined pyrimidine and chromene structure. This dual functionality provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C17H16N2O5 |
|---|---|
分子量 |
328.32 g/mol |
IUPAC 名称 |
(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H16N2O5/c1-18-13(8-15(20)19(2)17(18)22)10-24-16(21)12-7-11-5-3-4-6-14(11)23-9-12/h3-8H,9-10H2,1-2H3 |
InChI 键 |
PZHJJUDQAUIFFK-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=O)N(C1=O)C)COC(=O)C2=CC3=CC=CC=C3OC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B12948507.png)

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methylsulfanyl-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948524.png)


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(3-methyl-12-methylsulfanyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948544.png)
![3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12948546.png)



![4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid](/img/structure/B12948580.png)
![Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B12948582.png)

